[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS: 1305711-26-5, molecular formula: C₁₂H₂₃N₃O₃) is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group and a 2-aminoacetyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the aminoacetyl moiety may confer biological activity, such as interactions with enzymes or receptors . This compound is used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor modulators .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-9)10(16)8-13/h9H,4-8,13H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGBFZUMEHAGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester, a compound with the CAS number 1305711-26-5, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is a piperidine derivative characterized by the following structural formula:
It contains a piperidinyl moiety and a carbamate functional group which are critical for its biological interactions.
Anti-inflammatory Activity
Recent studies indicate that piperidine derivatives exhibit significant anti-inflammatory effects. The compound has been investigated for its ability to inhibit the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation.
Table 1: NF-κB Inhibition Studies
| Compound | IC50 (µM) | Cell Line Used | Mechanism of Action |
|---|---|---|---|
| KZ-41 | 2.83 | A549 (Alveolar epithelial cells) | Inhibition of NF-κB signaling |
| This compound | TBD | TBD | TBD |
In this context, derivative KZ-41 was noted for its rapid absorption and complete oral bioavailability, suggesting that similar derivatives may have favorable pharmacokinetic profiles.
Cytotoxicity and Anticancer Potential
The anticancer potential of piperidine derivatives has been explored in various studies. For example, compounds with similar structures have shown cytotoxic effects against different cancer cell lines, including lung and breast cancer models.
Table 2: Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | TBD | |
| Compound B | MCF7 (breast cancer) | TBD | |
| This compound | TBD | TBD | TBD |
These findings suggest that further investigation into the cytotoxic properties of this compound is warranted.
The mechanisms through which this compound exerts its effects likely involve interaction with specific cellular targets. For instance, studies have shown that piperidine derivatives can modulate the activity of various enzymes involved in inflammatory processes and cancer progression.
Case Studies
Several case studies have highlighted the therapeutic potential of piperidine derivatives in treating inflammatory diseases and cancers.
- Study on NF-κB Inhibition : A study demonstrated that certain piperidine derivatives significantly inhibited NF-κB activation in response to pro-inflammatory cytokines, suggesting a pathway for developing anti-inflammatory therapies.
- Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of piperidine derivatives on cancer cell lines, revealing promising results that support their further development as anticancer agents.
Comparison with Similar Compounds
Structural Features
- Aminoacetyl vs. Chloroacetyl: The replacement of the amino group with chlorine ([1-(2-chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester) increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions .
- Aromatic vs. Aliphatic Substituents : The chloropyrimidinyl group in tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate enhances π-π stacking interactions in kinase binding pockets, a feature absent in the target compound .
Research Findings and Data
Physicochemical Properties
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
